molecular formula C14H16N4O3 B11701799 2,5-Dimethoxybenzaldehyde (4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone

2,5-Dimethoxybenzaldehyde (4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone

Cat. No.: B11701799
M. Wt: 288.30 g/mol
InChI Key: JETQFFXNPGFSNB-OVCLIPMQSA-N
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Description

2,5-Dimethoxybenzaldehyde (4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone is a chemical compound with the molecular formula C14H16N4O3 and a molecular weight of 288.309 g/mol . This compound is known for its unique structure, which combines a benzaldehyde derivative with a pyrimidinyl hydrazone moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxybenzaldehyde (4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone typically involves the reaction of 2,5-dimethoxybenzaldehyde with 4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl hydrazine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxybenzaldehyde (4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The methoxy groups on the benzaldehyde ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the benzaldehyde ring.

Scientific Research Applications

2,5-Dimethoxybenzaldehyde (4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,5-Dimethoxybenzaldehyde (4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone involves its interaction with specific molecular targets and pathways. The hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethoxybenzaldehyde (4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone
  • 2,3-Dimethoxybenzaldehyde (5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone
  • 4-Hydroxy-3,5-dimethoxybenzaldehyde (5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone

Uniqueness

2,5-Dimethoxybenzaldehyde (4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone is unique due to its specific substitution pattern on the benzaldehyde ring and the presence of the pyrimidinyl hydrazone moiety

Properties

Molecular Formula

C14H16N4O3

Molecular Weight

288.30 g/mol

IUPAC Name

2-[(2E)-2-[(2,5-dimethoxyphenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C14H16N4O3/c1-9-6-13(19)17-14(16-9)18-15-8-10-7-11(20-2)4-5-12(10)21-3/h4-8H,1-3H3,(H2,16,17,18,19)/b15-8+

InChI Key

JETQFFXNPGFSNB-OVCLIPMQSA-N

Isomeric SMILES

CC1=CC(=O)NC(=N1)N/N=C/C2=C(C=CC(=C2)OC)OC

Canonical SMILES

CC1=CC(=O)NC(=N1)NN=CC2=C(C=CC(=C2)OC)OC

solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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